Cas no 2229163-95-3 (2-(2,4,5-trimethylphenyl)prop-2-en-1-amine)

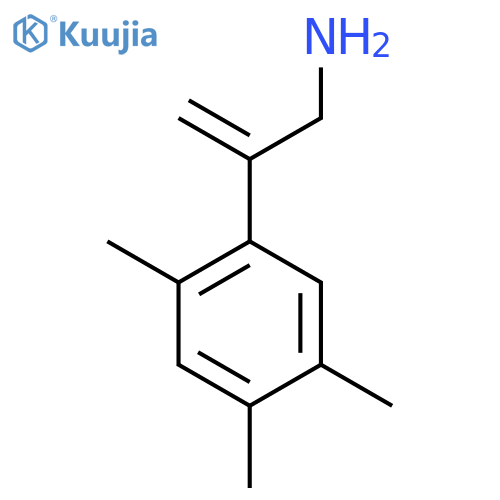

2229163-95-3 structure

商品名:2-(2,4,5-trimethylphenyl)prop-2-en-1-amine

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(2,4,5-trimethylphenyl)prop-2-en-1-amine

- EN300-1792896

- 2229163-95-3

-

- インチ: 1S/C12H17N/c1-8-5-10(3)12(6-9(8)2)11(4)7-13/h5-6H,4,7,13H2,1-3H3

- InChIKey: AJZXDKMTTGLENQ-UHFFFAOYSA-N

- ほほえんだ: NCC(=C)C1C=C(C)C(C)=CC=1C

計算された属性

- せいみつぶんしりょう: 175.136099547g/mol

- どういたいしつりょう: 175.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1792896-0.25g |

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine |

2229163-95-3 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1792896-0.1g |

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine |

2229163-95-3 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1792896-10.0g |

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine |

2229163-95-3 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1792896-0.05g |

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine |

2229163-95-3 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1792896-5.0g |

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine |

2229163-95-3 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1792896-10g |

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine |

2229163-95-3 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1792896-0.5g |

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine |

2229163-95-3 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1792896-1.0g |

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine |

2229163-95-3 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1792896-2.5g |

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine |

2229163-95-3 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1792896-1g |

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine |

2229163-95-3 | 1g |

$1172.0 | 2023-09-19 |

2-(2,4,5-trimethylphenyl)prop-2-en-1-amine 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

2229163-95-3 (2-(2,4,5-trimethylphenyl)prop-2-en-1-amine) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬